molecular formula C20H32N6O12S2Se B1680944 Selenodiglutathione CAS No. 33944-90-0

Selenodiglutathione

Cat. No. B1680944
CAS RN: 33944-90-0
M. Wt: 691.6 g/mol
InChI Key: BOCWNWYDWDFXLM-JYBOHDQNSA-N
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Description

Selenodiglutathione, also known as gssesg, is a member of the class of compounds known as peptides . It is derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another .


Synthesis Analysis

Selenodiglutathione is formed from inorganic sodium selenite via reduction by thiols and NADPH-dependent reductases . In a further step, intracellular selenodiglutathione is converted into glutathionyselenol (GS-Se-H), and then to hydrogen selenide (H2Se/HSe−), with simultaneous formation of the oxidized form of glutathione (glutathione disulfide, GSSG) .


Molecular Structure Analysis

The molecular formula of Selenodiglutathione is C10H17N3O5SSe . It has an average mass of 370.284 Da and a monoisotopic mass of 371.005402 Da .


Chemical Reactions Analysis

Selenodiglutathione is reduced to hydrogen selenide by glutathione through the activity of glutaredoxin and thioredoxin systems . This pro-oxidant plays a central role in redox cycling with glutathione and producing superoxides, hydrogen peroxide which further results in ROS generation .


Physical And Chemical Properties Analysis

Selenodiglutathione has a molecular formula of C20H32N6O12S2Se . It has an average mass of 691.591 Da and a monoisotopic mass of 692.068481 Da .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZZQVPWMCGSB-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS[Se]SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O12S2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315520
Record name Selenodiglutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selenodiglutathione

CAS RN

33944-90-0
Record name Selenodiglutathione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33944-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenodiglutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033944900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenodiglutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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